(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide
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Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has an allyl group, an ethoxy group, and a cyanobenzamide moiety attached to it .
Molecular Structure Analysis
The benzo[d]thiazole core of the molecule is a fused ring system that is electron-deficient, which could enable efficient intermolecular π–π overlap . This suggests that the molecule might have interesting electronic properties.Scientific Research Applications
Antimicrobial Activity
The synthesis and evaluation of thiazole derivatives, including those structurally related to (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide, have been a focus due to their antimicrobial properties. Studies on similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests the potential of such compounds for therapeutic intervention in treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antidiabetic and Hypolipidemic Effects
Another area of application for thiazole derivatives is in the treatment of type-2 diabetes and associated lipid disorders. Novel thiazolidinedione ring-containing molecules, structurally related to the compound of interest, have demonstrated significant reduction in blood glucose levels as well as total cholesterol and triglyceride levels in animal models. This indicates a promising avenue for the development of new therapeutic agents targeting metabolic diseases (Mehendale-Munj, Ghosh, & Ramaa, 2011).
Anticancer Activity
Research into thiazole derivatives has also extended into the anticancer domain, with some compounds showing promising cytotoxic activity against various cancer cell lines. The structural features of these compounds, including the thiazole ring and substituent groups, contribute to their ability to induce apoptosis in cancer cells, highlighting their potential as leads for the development of new anticancer drugs (Vellaiswamy & Ramaswamy, 2017).
Properties
IUPAC Name |
4-cyano-N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-3-12-23-18-16(25-4-2)6-5-7-17(18)26-20(23)22-19(24)15-10-8-14(13-21)9-11-15/h3,5-11H,1,4,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMASNWULFSHMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)C#N)N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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